molecular formula C6H12N2OSn B14561776 N-Cyano-N-(trimethylstannyl)acetamide CAS No. 62149-97-7

N-Cyano-N-(trimethylstannyl)acetamide

Cat. No.: B14561776
CAS No.: 62149-97-7
M. Wt: 246.88 g/mol
InChI Key: GEBQEZRULZPBIF-UHFFFAOYSA-M
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Description

N-Cyano-N-(trimethylstannyl)acetamide (CAS 62149-97-7) is a specialized organometallic acetamide derivative with a molecular weight of 246.88 g/mol and the molecular formula C6H12N2OSn . This compound is characterized by a unique structure combining a trimethylstannyl (Sn(CH₃)₃) group and a cyano (CN) substituent on the nitrogen atom of the acetamide backbone . This fusion confers distinctive reactivity, merging the properties of organotin moieties with the strong electron-withdrawing nature of the cyano group .As a synthetic intermediate, this compound holds significant potential in modern research. The trimethylstannyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Stille-type couplings, enabling the formation of new carbon-carbon bonds . Furthermore, the N-cyano group can act as a precursor to nitrogen-centered radicals, which are valuable intermediates in radical chain processes and heterocycle synthesis . This makes this compound a promising candidate for constructing complex nitrogen-containing heterocycles and for exploration in novel radical cascade processes .The synthesis of such cyanamides can be achieved through several methods. Traditional electrophilic cyanation of amines using reagents like cyanogen bromide (BrCN) is common, though safer alternatives have been developed, including the use of trimethylsilyl cyanide (TMSCN) with sodium hypochlorite for the in situ generation of cyanogen chloride . The incorporation of the trimethylstannyl group typically employs palladium-catalyzed stannylation reactions of halide-containing precursors with reagents like hexamethylditin .ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. Proper safety protocols must be followed when handling this compound.

Properties

CAS No.

62149-97-7

Molecular Formula

C6H12N2OSn

Molecular Weight

246.88 g/mol

IUPAC Name

N-cyano-N-trimethylstannylacetamide

InChI

InChI=1S/C3H4N2O.3CH3.Sn/c1-3(6)5-2-4;;;;/h1H3,(H,5,6);3*1H3;/q;;;;+1/p-1

InChI Key

GEBQEZRULZPBIF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N(C#N)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

General Methods for Cyanamide Formation

The synthesis of cyanamides typically involves the electrophilic cyanation of secondary amines, with cyanogen bromide (BrCN) being the traditional reagent of choice. Despite its effectiveness, the toxicity associated with BrCN has promoted the development of alternative cyanating agents such as 2-cyanopyridazin-3(2H)-one, cyanobenzimidazole, and 1-cyanoimidazole. These alternatives offer improved safety profiles while maintaining synthetic utility.

A particularly relevant method for N-cyanation involves the in situ generation of cyanogen chloride (CNCl) from trimethylsilyl cyanide (TMSCN) and sodium hypochlorite (NaClO). This approach, developed by Chen and colleagues, effectively cyanates both dialkyl and alkyl-aryl amines, offering products in good to excellent yields. The reaction proceeds via oxidation of TMSCN by hypochlorite to generate the active CNCl reagent, which subsequently reacts with nucleophilic amines to form the corresponding cyanamides.

Alternative Cyanating Agents

Several alternative cyanating reagents have been developed to address safety concerns associated with traditional methods:

Cyanating Agent Reaction Conditions Advantages Limitations
Hypervalent sulfur species TMSCN, DIPEA, rt Operationally simple, broad scope Exothermic decomposition upon heating
Trichloroacetonitrile NaOtAm base Selective cyanation of secondary amines Two-step protocol required
TMSCN/NaClO combined Room temperature In situ generation of active species, mild conditions Exothermic, requires careful handling
N-cyanodiphenylimidocarbonate Basic conditions Effective for various amine substrates Requires isolation of intermediates

Organotin Chemistry Relevant to N-Cyano-N-(trimethylstannyl)acetamide

Introduction of Trimethylstannyl Groups

The incorporation of trimethylstannyl groups into organic molecules typically employs palladium-catalyzed stannylation reactions. Based on patent literature, halide-containing substrates can be effectively converted to trimethylstannyl derivatives through reaction with hexamethylditin in the presence of suitable palladium catalysts.

The reaction typically involves the following conditions:

  • Palladium catalyst: Dichlorobistriphenylphosphine palladium(II) or tetrakistriphenylphosphine palladium(0)
  • Temperature range: 90-120°C
  • Suitable solvents: 1,4-dioxane, dimethylformamide, or tetrahydrofuran
  • Reaction time: Typically 30 minutes to 12 hours

Reactivity of Organotin Compounds

The trimethylstannyl group serves as a versatile synthetic handle, particularly for cross-coupling reactions. The relatively weak carbon-tin bond facilitates transmetallation processes in palladium-catalyzed reactions, making trimethylstannyl compounds valuable intermediates for carbon-carbon bond formation.

Proposed Synthetic Routes to this compound

Route A: N-Cyanation of N-(trimethylstannyl)acetamide

This approach involves first preparing N-(trimethylstannyl)acetamide followed by electrophilic cyanation:

Step 1: Preparation of N-(trimethylstannyl)acetamide
Starting with an appropriate acetamide derivative containing a halogen substituent, palladium-catalyzed stannylation with hexamethylditin could yield N-(trimethylstannyl)acetamide.

Step 2: Electrophilic cyanation
The resulting N-(trimethylstannyl)acetamide could then undergo electrophilic cyanation using the TMSCN/NaClO system as described by Chen et al..

Route B: Stannylation of N-Cyanoacetamide

This approach involves the direct stannylation of N-cyanoacetamide:

Step 1: Preparation of N-cyanoacetamide
N-cyanoacetamide can be prepared through various methods, including the electrophilic cyanation of acetamide using BrCN or alternative cyanating agents.

Step 2: Metal-halogen exchange and stannylation
Following halogenation at the nitrogen position, a metal-halogen exchange followed by treatment with trimethyltin chloride could potentially yield the desired this compound.

Route C: One-pot Approach

A potentially more efficient approach would involve a one-pot procedure:

Step 1: Formation of a suitable N-cyanoacetamide derivative
Step 2: In situ palladium-catalyzed stannylation

This approach would minimize isolation steps and potentially improve overall yield.

Optimization Parameters for this compound Synthesis

Based on related chemistry, the following parameters are likely critical for optimizing the synthesis of this compound:

Parameter Range Effect
Temperature -10°C to 120°C Controls reaction rate and selectivity
Solvent THF, DMF, 1,4-dioxane Influences solubility and reaction efficiency
Catalyst loading 1-10 mol% Affects reaction rate and economy
Reaction time 30 min to 12 hours Impacts conversion and side reactions
Base Et₃N, NaOMe, DIPEA Critical for deprotonation steps
Stoichiometry Excess of stannylating/cyanating agent (1.1-2 equiv) Ensures complete conversion

Applications in Organic Synthesis

As a Synthetic Intermediate

This compound holds potential as a synthetic intermediate for:

  • Palladium-catalyzed cross-coupling reactions, where the trimethylstannyl group can participate in Stille-type couplings
  • Radical chemistry, where the N-CN bond can undergo homolytic cleavage to generate nitrogen-centered radicals
  • Heterocycle synthesis, particularly for the construction of nitrogen-containing heterocycles

Nitrogen-Centered Radical Chemistry

The N-cyano group can serve as a precursor to nitrogen-centered radicals, which are valuable intermediates in various synthetic transformations. Based on research by Newcomb and colleagues, N-cyano compounds can participate in radical chain processes leading to valuable heterocyclic products. The combination of the N-cyano functionality with the trimethylstannyl group potentially allows for novel radical cascade processes.

Case Studies of Related Compounds

N-Cyano-N'-methyl-N"-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine

This compound, described in patent literature, represents a related N-cyano derivative prepared through a two-step process:

Step 1: Formation of N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-O-phenylisourea from 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine bishydrochloride and N-cyanodiphenylimidocarbonate in isopropanol with triethylamine.

Step 2: Reaction with methylamine to give the final product.

This methodology demonstrates the utility of N-cyanodiphenylimidocarbonate as a cyanating agent, which might be applicable to the synthesis of this compound.

2-Cyano-N,N-dimethylacetamide

This compound, characterized by X-ray crystallography, represents a simpler cyanoacetamide that shares structural features with the target compound. The synthesis involved dissolution in ethyl acetate and slow evaporation at room temperature, highlighting the importance of crystallization conditions for obtaining pure products.

Experimental Procedures

General Procedure for Electrophilic Cyanation Using TMSCN/NaClO

Based on the methodology reported by Chen and colleagues:

  • To a solution of the N-(trimethylstannyl)acetamide (1.0 equiv) in dichloromethane (0.2 M) at 0°C, add TMSCN (1.2 equiv)
  • Add dropwise a solution of NaClO (10-15% available chlorine, 1.5 equiv)
  • Allow the reaction to warm to room temperature and stir for 2-4 hours
  • Quench with saturated sodium thiosulfate solution
  • Extract with dichloromethane, dry over MgSO₄, filter, and concentrate
  • Purify by column chromatography or recrystallization

General Procedure for Palladium-Catalyzed Stannylation

Based on patent literature:

  • Combine the halogenated precursor (1.0 equiv), hexamethylditin (1.2 equiv), and tetrakistriphenylphosphine palladium(0) (5 mol%) in anhydrous 1,4-dioxane (0.1 M)
  • Degas the mixture by bubbling nitrogen for 10 minutes
  • Heat the reaction mixture at 100°C for 6 hours under nitrogen atmosphere
  • Cool to room temperature, filter through a pad of Celite, and concentrate
  • Purify the residue by column chromatography using degassed solvents

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N-(trimethylstannyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be substituted with other nucleophiles.

    Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions to form heterocyclic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halides or other nucleophiles in the presence of a base.

    Condensation Reactions: Reagents like aldehydes or ketones under acidic or basic conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of new stannyl derivatives.

    Condensation Reactions: Formation of heterocyclic compounds such as pyrroles, imidazoles, and pyrazoles.

    Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.

Scientific Research Applications

N-Cyano-N-(trimethylstannyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyano-N-(trimethylstannyl)acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups can interact with different molecular targets, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Key Observations :

  • Trimethylstannyl Group: Compounds like 22a and the target share the Sn(CH₃)₃ group, which confers stability in radical reactions and rotational isomerism . The absence of Sn in 5RGX and N,N-Diethyl-2-Cyanoacetamide shifts reactivity toward hydrogen bonding (e.g., enzyme inhibition) .
  • Cyano Group: The –CN group enhances electrophilicity, enabling participation in carbonylation reactions (e.g., 5RGX synthesis via Pd catalysis) .

Physicochemical and Structural Properties

  • Solubility: Cyano and stannyl groups reduce polarity, likely decreasing water solubility compared to hydroxylated analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide in ).
  • Crystal Structure : Chloroacetamides () exhibit intermolecular H-bonding (N–H⋯O), whereas the target compound’s Sn–C bonds may favor van der Waals interactions or metal coordination .
  • Stability: Trimethylstannyl groups are sensitive to hydrolysis, contrasting with the hydrolytic stability of cyanoacetamides like N,N-Diethyl-2-Cyanoacetamide .

Q & A

Q. What are the optimal synthetic routes for N-Cyano-N-(trimethylstannyl)acetamide, and how can reaction conditions be optimized?

The synthesis of this compound can leverage boron-mediated alkylation strategies. For example, acetyl imine intermediates (common in acetamide synthesis) may react with boron reagents (e.g., cyclic diboronic acid tripotassium salts) to enable selective N-alkylation. Subsequent substitution with trimethylstannyl groups under controlled pH (e.g., diluted HCl) can yield the target compound . Key optimizations include:

  • Temperature control : Maintain 0–5°C during cyano-group introduction to prevent side reactions.
  • Solvent selection : Polar aprotic solvents like 2-methoxyethanol improve solubility of intermediates.
  • Workup protocols : Use acid quenching (e.g., HCl) to remove borate byproducts efficiently .

Q. How should researchers characterize the structure of this compound to confirm purity and identity?

A multi-technique approach is critical:

  • NMR spectroscopy : Analyze 1H^{1}\text{H}, 13C^{13}\text{C}, and 119Sn^{119}\text{Sn} NMR to confirm the trimethylstannyl group and cyanoacetamide backbone.
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and isotopic patterns characteristic of tin-containing compounds .
  • Elemental analysis : Validate C, H, N, and Sn content to ensure stoichiometric accuracy.
  • PXRD : Assess crystallinity and rule out polymorphic impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

SAR studies should systematically modify substituents while maintaining the core scaffold:

  • Substitution sites : Vary the trimethylstannyl group (e.g., replace with triethylstannyl) and cyano position to assess steric/electronic effects.
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare IC50_{50} values to identify active derivatives .
  • Mechanistic probes : Use kinase inhibition assays (e.g., Src kinase) to determine if bioactivity correlates with enzymatic targeting, as seen in thiazolyl acetamide derivatives .

Q. What methodologies resolve contradictions in reported cytotoxic effects of this compound across different cell lines?

Contradictory cytotoxicity data may arise from experimental variables:

  • Cell line variability : Test across multiple lines (e.g., epithelial vs. hematopoietic cancers) to identify tissue-specific responses.
  • Metabolic interference : Use metabolic inhibitors (e.g., CYP450 inhibitors) to assess if bioactivation varies between models .
  • Dose-response validation : Ensure consistent dosing protocols (e.g., 24–72 hr exposure) and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .

Q. How can computational modeling predict the stability and reactivity of this compound in aqueous environments?

  • DFT calculations : Simulate hydrolysis pathways of the Sn–C bond to predict degradation products.
  • pKa estimation : Use software (e.g., ACD/Labs) to determine the acidity of the acetamide NH group, which influences solubility and reactivity .
  • Solvent interaction studies : Molecular dynamics simulations can model hydrogen-bonding interactions with water, critical for formulation design .

Safety and Regulatory Considerations

Q. What are the recommended safety protocols for handling this compound given its potential hazards?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste disposal : Collect tin-containing waste separately for hazardous waste incineration. Avoid aqueous disposal due to potential environmental persistence .
  • Toxicity monitoring : Conduct Ames tests for mutagenicity and rodent hepatotoxicity studies, as acetamide derivatives may exhibit carcinogenic potential .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability data for this compound?

  • DSC/TGA analysis : Perform differential scanning calorimetry and thermogravimetric analysis under inert (N2_2) and oxidative (air) atmospheres to map decomposition thresholds .
  • Batch comparisons : Analyze impurities (e.g., residual SnCl4_4) via ICP-MS, as contaminants can accelerate degradation .

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